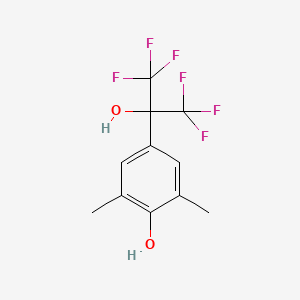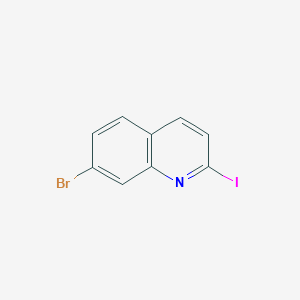![molecular formula C9H16O3 B8785259 1,4-Dioxaspiro[4.5]decan-6-ylmethanol](/img/structure/B8785259.png)
1,4-Dioxaspiro[4.5]decan-6-ylmethanol
概要
説明
1,4-Dioxaspiro[45]decan-6-ylmethanol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a cyclohexane ring and a 1,3-dioxolane ring, with a methanol group attached to the sixth carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with benzene as the solvent, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
1,4-Dioxaspiro[4.5]decan-6-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is explored for use in the production of biolubricants and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-6-ylmethanol involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or activating their functions. The methanol group can participate in hydrogen bonding, further influencing its biological activity .
類似化合物との比較
1,4-Dioxaspiro[4.4]decane: Similar structure but with a smaller ring size.
1,6-Dioxaspiro[4.5]decane: Contains an additional oxygen atom in the ring.
Cyclohexanone ethylene ketal: A simpler ketal derivative of cyclohexanone.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-6-ylmethanol stands out due to its specific spiro linkage and the presence of a methanol group, which imparts unique chemical and biological properties.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
1,4-dioxaspiro[4.5]decan-6-ylmethanol |
InChI |
InChI=1S/C9H16O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h8,10H,1-7H2 |
InChIキー |
PEAQWZZFHDUADY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C(C1)CO)OCCO2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)


![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
